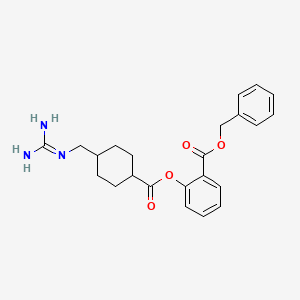
Benexate
Overview
Description
Benexate is a pharmaceutical compound primarily used as an anti-ulcer agent in the treatment of acid-related disorders. It is unique due to its inability to form salts that are both non-bitter and soluble . The compound is known for its defensive effects on the gastric mucosa, promoting prostaglandin synthesis, protein secretion, and improved blood flow to the gastrointestinal tract .
Mechanism of Action
Target of Action
Benexate, also known as this compound Hydrochloride Betadex (BHB), is an anti-ulcer agent used in the treatment of acid-related disorders . The primary targets of this compound are the prostaglandin synthesis pathways, protein secretion mechanisms, and blood flow stimulation processes in the gastrointestinal tract .
Mode of Action
This compound interacts with its targets by promoting prostaglandin synthesis and protein secretion, and stimulating blood flow in the gastrointestinal tract . This interaction results in an increase in gastric prostaglandin E2 levels, which is associated with protection against gastric mucosal lesions . Furthermore, this compound has been found to modulate nitric oxide synthesis and cytokine expression in gastric ulcers .
Biochemical Pathways
The affected biochemical pathways primarily involve the synthesis of prostaglandins, a group of physiologically active lipid compounds. Prostaglandins play a key role in inflammation, fever, and pain mechanisms, and their synthesis is promoted by this compound . The drug also influences protein secretion and blood flow in the gastrointestinal tract, contributing to its anti-ulcer effects .
Pharmacokinetics
The pharmacokinetic properties of a drug can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action include an increase in prostaglandin levels and protein secretion, stimulation of blood flow in the gastrointestinal tract, and modulation of nitric oxide synthesis and cytokine expression . These effects contribute to the drug’s anti-ulcer properties, aiding in the treatment of gastric ulcers .
Biochemical Analysis
Biochemical Properties
Benexate plays a significant role in biochemical reactions related to the gastrointestinal tract. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with prostaglandin synthase, an enzyme responsible for the synthesis of prostaglandins . Prostaglandins are lipid compounds that have diverse hormone-like effects, including the promotion of inflammation and the protection of the stomach lining. This compound enhances the activity of prostaglandin synthase, leading to increased prostaglandin levels, which help in protecting the gastric mucosa .
Cellular Effects
This compound influences various types of cells and cellular processes, particularly in the gastrointestinal tract. It promotes the secretion of protective proteins and enhances blood flow to the stomach lining . This results in improved healing of gastric ulcers. This compound also affects cell signaling pathways by modulating the synthesis of nitric oxide, a signaling molecule that plays a crucial role in various physiological processes . Additionally, this compound influences gene expression by upregulating the expression of genes involved in the production of protective proteins and enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. At the molecular level, this compound binds to prostaglandin synthase, enhancing its activity and leading to increased prostaglandin synthesis . This binding interaction is crucial for the protective effects of this compound on the gastric mucosa. This compound also modulates the activity of nitric oxide synthase, an enzyme responsible for the production of nitric oxide . By enhancing nitric oxide synthesis, this compound promotes blood flow and reduces inflammation in the gastrointestinal tract .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable and does not degrade quickly . Long-term studies have shown that this compound continues to exert its protective effects on the gastric mucosa over extended periods . In in vitro studies, this compound has been shown to maintain its activity and stability, ensuring consistent results in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively promotes the healing of gastric ulcers without causing significant adverse effects . At higher doses, some toxic effects have been observed, including gastrointestinal discomfort and potential liver toxicity . It is important to determine the optimal dosage to maximize the therapeutic benefits of this compound while minimizing potential adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways in the body. It interacts with enzymes such as prostaglandin synthase and nitric oxide synthase, influencing the synthesis of prostaglandins and nitric oxide . These interactions play a crucial role in the protective effects of this compound on the gastric mucosa. Additionally, this compound affects metabolic flux by modulating the levels of various metabolites involved in the healing of gastric ulcers .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound accumulates in the gastric mucosa, where it exerts its protective effects . The compound’s localization and accumulation are crucial for its therapeutic efficacy in treating gastric ulcers .
Subcellular Localization
The subcellular localization of this compound is primarily within the gastric mucosa . It targets specific compartments and organelles involved in the healing of gastric ulcers. Post-translational modifications and targeting signals direct this compound to these specific locations, ensuring its activity and function . The precise localization of this compound within the cells is essential for its protective effects on the gastric mucosa .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benexate can be synthesized through a series of chemical reactions involving the esterification of benzoic acid derivatives. The preparation of this compound saccharinate monohydrate and this compound cyclamate involves crystal engineering approaches. These novel salts are formed using artificial sweeteners as salt co-formers, which also address the bitter taste of the drug .
Industrial Production Methods
The industrial production of this compound involves the use of advanced crystallization techniques to improve its solubility and dissolution rates. The formation of novel salts such as this compound saccharinate monohydrate and this compound cyclamate is achieved through single-crystal X-ray structure analysis .
Chemical Reactions Analysis
Types of Reactions
Benexate undergoes various chemical reactions, including esterification and hydrolysis. The esterification process involves the reaction of benzoic acid derivatives with alcohols to form esters. Hydrolysis of this compound can occur under acidic or basic conditions, leading to the formation of benzoic acid and alcohol derivatives.
Common Reagents and Conditions
Esterification: Benzoic acid derivatives, alcohols, and acid catalysts.
Hydrolysis: Acidic or basic conditions, water.
Major Products Formed
Esterification: this compound esters.
Hydrolysis: Benzoic acid and alcohol derivatives.
Scientific Research Applications
Benexate has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In the pharmaceutical field, this compound is used as a defensive type anti-ulcer agent. Its defensive effects on the gastric mucosa have been demonstrated in the promotion of prostaglandin synthesis, protein secretion, and improved blood flow to the gastrointestinal tract . Additionally, this compound has been studied for its potential to improve solubility and dissolution rates through the formation of novel salts .
Comparison with Similar Compounds
Benexate is unique in its inability to form salts that are both non-bitter and soluble . Similar compounds include other anti-ulcer agents such as famotidine and cimetidine. this compound’s unique properties and mechanism of action set it apart from these compounds. Famotidine and cimetidine primarily work by inhibiting histamine receptors in the stomach, whereas this compound promotes prostaglandin synthesis and improves blood flow to the gastrointestinal tract .
List of Similar Compounds
- Famotidine
- Cimetidine
- Ranitidine
Properties
IUPAC Name |
benzyl 2-[4-[(diaminomethylideneamino)methyl]cyclohexanecarbonyl]oxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c24-23(25)26-14-16-10-12-18(13-11-16)21(27)30-20-9-5-4-8-19(20)22(28)29-15-17-6-2-1-3-7-17/h1-9,16,18H,10-15H2,(H4,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXUQWSLRKIRFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN=C(N)N)C(=O)OC2=CC=CC=C2C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80868488 | |
| Record name | Benexate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80868488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78718-52-2 | |
| Record name | Benexate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078718522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benexate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80868488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENEXATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3PR2X907M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Benexate hydrochloride betadex (BHB) in treating gastric ulcers?
A1: BHB exerts its anti-ulcer effect through a multifaceted approach. Studies suggest that BHB increases the production of prostaglandin E2 (PGE2) in gastric tissues [, ]. PGE2 is known to play a protective role in the gastric mucosa. Additionally, BHB demonstrates nitric oxide (NO)-associated vasorelaxing effects, primarily through the activation of endothelial nitric oxide synthase (eNOS) []. This vasodilation may contribute to improved blood flow and healing in ulcerated areas. Furthermore, BHB exhibits anti-inflammatory properties, evidenced by its ability to reduce the expression of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) [].
Q2: Are there alternative methods to improve the solubility and dissolution of this compound besides forming an inclusion complex with beta-cyclodextrin?
A3: Yes, researchers have explored salt formation as an alternative strategy to improve this compound's physicochemical properties []. Novel salts like this compound saccharinate monohydrate and this compound cyclamate have demonstrated enhanced solubility and faster dissolution profiles compared to the parent drug [].
Q3: Does this compound hydrochloride betadex interfere with the anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs)?
A4: Research suggests that BHB exerts its gastroprotective effects without compromising the anti-inflammatory efficacy of NSAIDs []. While BHB can increase PGE2 levels in the stomach, it does not interfere with the NSAID-induced decrease of prostaglandins in inflammatory exudates []. This selective action makes it a suitable anti-ulcer agent for use alongside NSAID therapy.
Q4: How can the presence of Helicobacter pylori infection be monitored in patients with gastroduodenal diseases?
A6: Tissue IgA antibody testing has shown promise as a method for monitoring H. pylori infection []. This approach offers advantages over serum IgG antibody testing, as tissue IgA antibodies are indicative of local immunity and have a shorter half-life, making them more sensitive to changes in infection status post-treatment [].
Q5: What preclinical models are used to evaluate the anti-ulcer activity of this compound and other similar drugs?
A7: Several experimental animal models are employed to assess anti-ulcer activity. These include models inducing ulcers through stress, indomethacin, acetic acid, ethanol, and aspirin administration []. Each model mimics different pathological aspects of ulcer formation, providing a comprehensive evaluation of the drug's efficacy.
Q6: Are there any known safety concerns associated with long-term use of this compound hydrochloride betadex?
A8: While generally considered safe and well-tolerated, clinical trials have reported mild side effects like constipation, skin rash, and liver function abnormalities in a small percentage of patients []. Further research is necessary to understand the long-term safety profile of BHB comprehensively.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


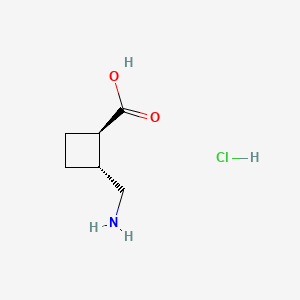

![2-Propanol,1-[[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]ethylamino]-](/img/structure/B1220749.png)
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(3-aminopropoxy)oxan-2-yl]methoxy]oxan-2-yl]methyl acetate](/img/structure/B1220750.png)
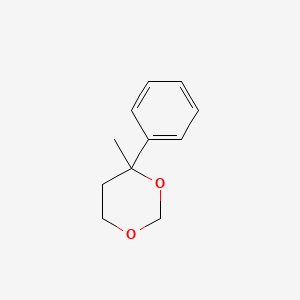
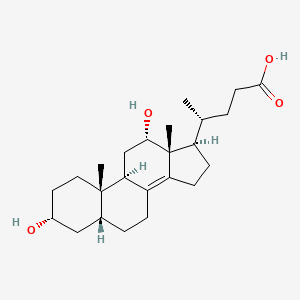
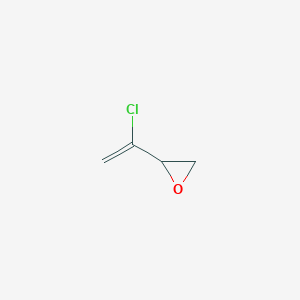


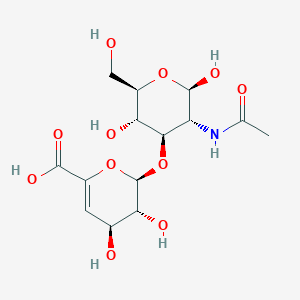
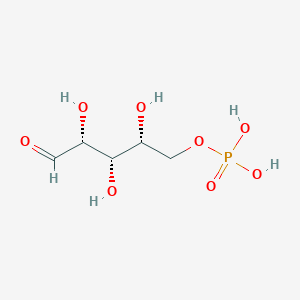
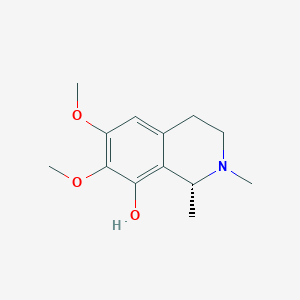
![(1R,5S,7S)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2R)-5-methyl-2-prop-1-en-2-ylhex-5-enyl]bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B1220767.png)

